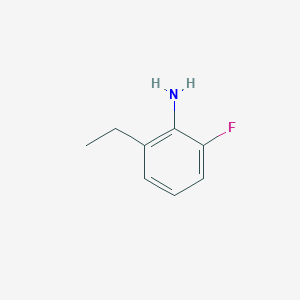

2-ethyl-6-fluoroaniline

Vue d'ensemble

Description

2-Ethyl-6-fluoroaniline is an aromatic amine with the molecular formula C8H10FN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by an ethyl group at the second position and a fluorine atom at the sixth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Ethyl-6-fluoroaniline can be synthesized through several methods. One common approach involves the nucleophilic substitution of 2-ethyl-6-fluoronitrobenzene, followed by reduction of the nitro group to an amine. The reaction typically uses a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve catalytic hydrogenation of the corresponding nitro compound. This process is carried out under controlled conditions of temperature and pressure, using catalysts like palladium on carbon.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethyl-6-fluoroaniline undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of 2-ethyl-6-fluoronitrobenzene.

Reduction: Formation of this compound.

Substitution: Formation of various substituted anilines depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antiviral Agents

Recent studies have highlighted the potential of 2-ethyl-6-fluoroaniline derivatives in antiviral drug development. A domino reaction approach has been employed to synthesize functionalized ortho-fluoroanilines, which have exhibited significant antiviral activity against human cytomegalovirus (HCMV) with effective concentrations (EC50) as low as 1.9 μM . This suggests that derivatives of this compound can serve as a scaffold for developing new antiviral medications.

Cancer Treatment

Fluorinated anilines, including this compound, are also being investigated for their anticancer properties. A series of compounds derived from similar structures showed potent cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 10 nM . The introduction of fluorine atoms into the structure can enhance the biological activity by improving membrane permeability and metabolic stability.

Agricultural Chemicals

Fluorinated compounds are widely used in the synthesis of agricultural chemicals such as herbicides and insecticides. The unique electronic properties imparted by fluorine can enhance the potency and selectivity of these agents. For instance, certain derivatives of this compound have been explored for their acaricidal activities, demonstrating effective pest control capabilities .

Materials Science

In materials science, this compound plays a role in synthesizing advanced materials with specific properties. Its derivatives are being studied for applications in polymers and coatings where enhanced chemical resistance and thermal stability are desired.

Table 1: Antiviral Activity of Fluorinated Anilines

| Compound | EC50 (μM) | CC50 (>μM) | Selectivity Index |

|---|---|---|---|

| This compound derivative | 1.9 | >100 | >52 |

| Other fluoroanilines | Varies | Varies | Varies |

Table 2: Cytotoxicity of Fluorinated Compounds

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | MCF-7 | 5 |

| Compound B | A549 (Lung Cancer) | 10 |

| This compound derivative | Various | Varies |

Case Studies

Case Study 1: Antiviral Development

A study utilized a domino reaction strategy to create ortho-fluoroaniline derivatives from starting materials that included fluoro-nitrostyrene. The resulting compounds demonstrated promising antiviral activity, paving the way for further research into their use as therapeutic agents against viral infections .

Case Study 2: Cancer Cell Line Testing

In a series of experiments aimed at evaluating the anticancer potential of various fluorinated anilines, compounds derived from this compound were subjected to cytotoxicity tests across multiple cancer cell lines. Results indicated that specific modifications to the aniline structure significantly impacted their efficacy, suggesting pathways for optimizing drug design .

Mécanisme D'action

The mechanism of action of 2-ethyl-6-fluoroaniline involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and stability. These interactions can affect enzyme activity and cellular processes, making the compound a potential candidate for drug development.

Comparaison Avec Des Composés Similaires

2-Fluoroaniline: Similar structure but lacks the ethyl group.

4-Fluoroaniline: Fluorine atom is at the fourth position instead of the sixth.

2-Ethylaniline: Lacks the fluorine atom.

Uniqueness: 2-Ethyl-6-fluoroaniline is unique due to the presence of both an ethyl group and a fluorine atom on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Activité Biologique

2-Ethyl-6-fluoroaniline is a compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure : The molecular formula for this compound is C₈H₁₀FN, and it features a fluorine atom at the 6-position of the aniline ring. The compound is characterized by its relatively low melting point and moderate solubility in water.

Physical Properties :

- Melting Point : -6 °C

- Boiling Point : 184 °C

- Density : Denser than water (8.5 lb/gal)

- Solubility : Slightly soluble in water, but more soluble in organic solvents .

Biological Activity Overview

This compound has been investigated for various biological activities, including its effects on enzyme interactions, potential as a drug candidate, and toxicity profiles.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of fluorinated anilines exhibit broad-spectrum antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

| Compound | Activity Type | Target Organisms |

|---|---|---|

| This compound | Antibacterial | Various strains |

| This compound | Antifungal | Fungal strains |

Toxicological Studies

Toxicological assessments indicate that this compound may pose risks to human health and the environment. Studies have shown that exposure can lead to biochemical alterations in model organisms. For example, earthworms exposed to related compounds exhibited significant changes in metabolic profiles, suggesting potential biomarkers for xenobiotic toxicity .

Case Study : A study involving earthworms treated with various fluorinated anilines revealed alterations in metabolite concentrations, indicating that these compounds can affect physiological processes at environmentally relevant concentrations. Notably, changes in levels of inosine monophosphate and maltose were observed, which could serve as indicators of toxicity .

The biological activity of this compound can be attributed to its interactions with specific biological targets:

- Enzyme Inhibition : Preliminary research suggests that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects or toxicity depending on the context.

- Cellular Stress Response : Similar compounds have been shown to induce endoplasmic reticulum stress, leading to apoptosis in some cell types. This mechanism may be relevant for understanding the compound's potential cytotoxic effects .

Propriétés

IUPAC Name |

2-ethyl-6-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-2-6-4-3-5-7(9)8(6)10/h3-5H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLOWZPFFUVUAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801310280 | |

| Record name | 2-Ethyl-6-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53982-04-0 | |

| Record name | 2-Ethyl-6-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53982-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-6-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.